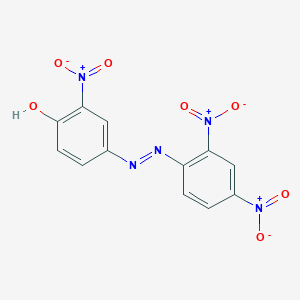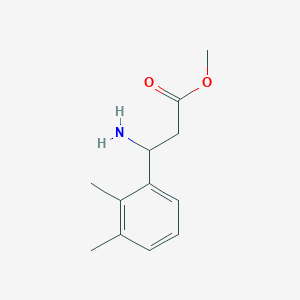
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C(O)=O)n1nccc1C . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group. Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 154.17 and its molecular formula is C7H10N2O2 .Scientific Research Applications
2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and reliable building block for the synthesis of a variety of compounds. In addition, 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors, as well as in the synthesis of drugs and drug analogs.
Mechanism of Action
Target of Action
The primary target of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acid is the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .
Mode of Action
This compound acts as an AR antagonist . It binds to the AR, preventing the receptor from being activated by the androgenic hormones . This blockage of AR signaling inhibits the growth of prostate cancer cells .
Biochemical Pathways
The compound affects the AR signaling pathway . When the AR is blocked, it can’t translocate to the nucleus and bind to androgen response elements on DNA, which prevents the transcription of genes that are crucial for prostate cancer cell growth .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human liver microsomes . This could potentially affect the bioavailability of the compound, and further studies are needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of prostate cancer cell growth . By blocking the AR, the compound prevents the activation of genes that promote cell growth, leading to a decrease in the proliferation of prostate cancer cells .
Advantages and Limitations for Lab Experiments
2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a versatile reagent which can be used in a variety of different contexts. It is also relatively easy to synthesize, and is relatively stable under a variety of conditions. The main limitation of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid is that it is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid in scientific research. One possible direction is the development of new and improved synthesis methods for the production of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid. Another potential direction is the development of new and improved applications for 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid, such as the development of more effective inhibitors of enzymes and receptors. Finally, further research could be conducted into the biochemical and physiological effects of 2-(5-methyl-1H-pyrazol-1-yl)propanoic acidpyrazole-1-carboxylic acid, in order to gain a better understanding of its potential applications in drug discovery and development.
properties
IUPAC Name |
2-(5-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-8-9(5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGESBWHSGWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





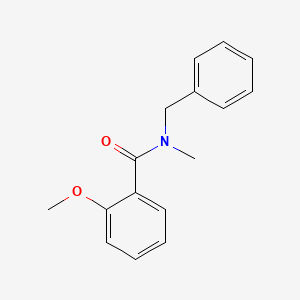
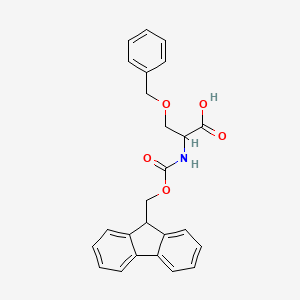



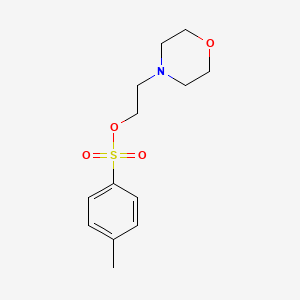
![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)
![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)


